

G007-LK: Unparalleled Selectivity for Tankyrase Inhibition Over PARP1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: G007-LK

Cat. No.: B607578

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A Comparative Guide for Researchers

In the landscape of PARP family inhibitors, achieving high selectivity for specific members is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive comparison of **G007-LK**, a potent and highly selective inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), with other notable PARP inhibitors. The data presented herein demonstrates **G007-LK**'s exceptional selectivity for TNKS1/2 over PARP1, making it a valuable tool for targeted research and drug development.

Unveiling the Selectivity Profile: G007-LK vs. Other PARP Inhibitors

G007-LK distinguishes itself through its remarkable specificity for TNKS1 and TNKS2. Biochemical assays have determined the IC₅₀ values of **G007-LK** to be 46 nM for TNKS1 and 25 nM for TNKS2.^{[1][2][3]} Strikingly, **G007-LK** exhibits no inhibitory activity against PARP1 at concentrations up to 20 μM, underscoring its vast selectivity window.^[1]

To contextualize this high degree of selectivity, the following table summarizes the inhibitory concentrations (IC₅₀) of **G007-LK** and other well-characterized PARP inhibitors against TNKS1, TNKS2, and PARP1.

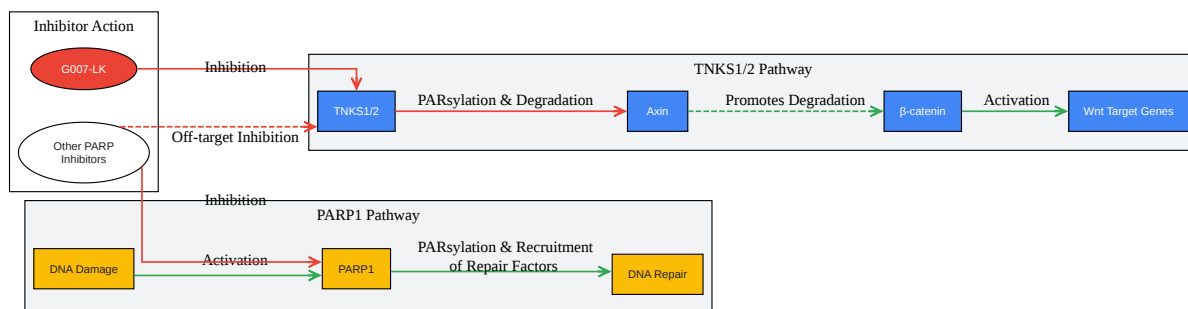
Inhibitor	TNKS1 IC50 (nM)	TNKS2 IC50 (nM)	PARP1 IC50 (nM)
G007-LK	46[1][2][3]	25[1][2][3]	>20,000[1]
Olaparib	1,500[4]	-	5[4]
Rucaparib	-	-	1.4 (Ki)
Talazoparib	-	-	0.57
Veliparib	15,000[4]	-	5.2
Niraparib	600[4]	-	3.8
XAV939	11[4]	4[4]	2,194[4]

Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources for comparison.

The data clearly illustrates that while many PARP inhibitors show some level of cross-reactivity with Tankyrase enzymes, **G007-LK** maintains a pronounced and functionally significant preference for TNKS1/2. This makes it an ideal chemical probe to investigate the specific biological roles of Tankyrases without the confounding effects of PARP1 inhibition.

Signaling Pathway Context: TNKS1/2 and PARP1

The following diagram illustrates the distinct roles of TNKS1/2 and PARP1 in cellular signaling, highlighting the importance of selective inhibition.

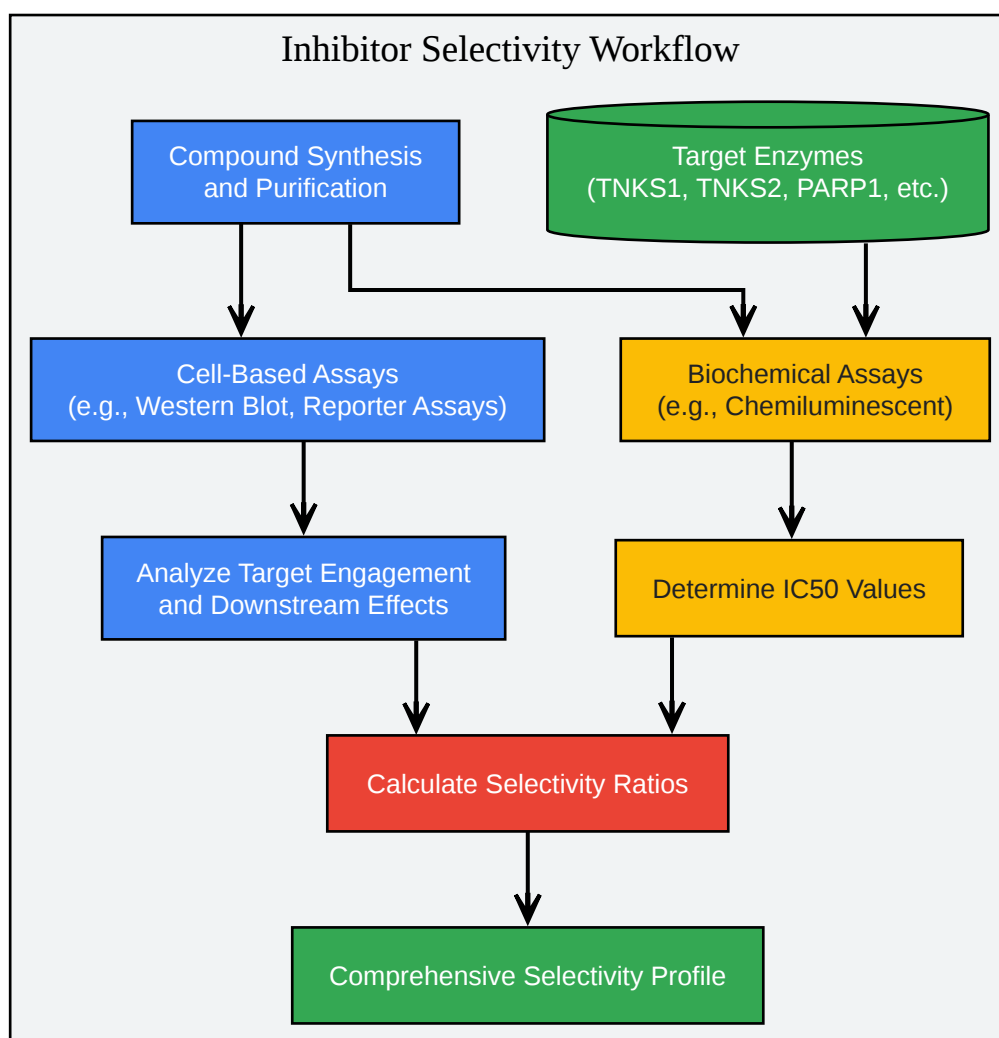


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Caption: Distinct signaling pathways of TNKS1/2 and PARP1 and the selective action of **G007-LK**.

Experimental Validation of Selectivity: A Methodological Overview

The determination of inhibitor selectivity is a crucial step in drug discovery and chemical biology. A generalized workflow for assessing the selectivity of compounds like **G007-LK** is depicted below.



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Caption: A generalized workflow for determining the selectivity profile of a PARP family inhibitor.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of inhibitor potency and selectivity. Below are outlines of common methodologies used in the characterization of compounds like **G007-LK**.

Biochemical Inhibition Assay (Chemiluminescent)

This assay quantitatively measures the enzymatic activity of PARP family members in a cell-free system.

- Principle: The assay measures the incorporation of biotinylated NAD⁺ onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. A decrease in signal in the presence of an inhibitor corresponds to its inhibitory activity.
 - General Protocol:
 - Plate Coating: Histone proteins are coated onto the wells of a 96-well plate.
 - Inhibitor Addition: A dilution series of the test compound (e.g., **G007-LK**) is added to the wells.
 - Enzyme Reaction: The purified recombinant enzyme (TNKS1, TNKS2, or PARP1) and a biotinylated NAD⁺ substrate mixture are added to initiate the reaction. The plate is incubated to allow for PARsylation.
 - Detection: The plate is washed, and streptavidin-HRP is added to bind to the biotinylated PAR chains.
 - Signal Generation: After another wash step, a chemiluminescent HRP substrate is added.
 - Data Acquisition: The luminescence is measured using a microplate reader.
 - Data Analysis: The IC₅₀ value is calculated by plotting the inhibitor concentration against the percentage of enzyme inhibition. Commercial kits, such as those from Trevigen and BPS Bioscience, provide detailed instructions and reagents for performing these assays.
- [4]

Cellular Wnt Signaling Reporter Assay

This cell-based assay is used to determine the functional consequence of Tankyrase inhibition on the Wnt/ β -catenin signaling pathway.

- Principle: Cells are engineered to express a luciferase reporter gene under the control of a TCF/LEF response element, which is activated by β -catenin. Inhibition of Tankyrase stabilizes Axin, leading to the degradation of β -catenin and a subsequent decrease in luciferase activity.

- General Protocol:
 - Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with a TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
 - Compound Treatment: The transfected cells are treated with a range of concentrations of the inhibitor (e.g., **G007-LK**).
 - Wnt Pathway Stimulation: The Wnt pathway is activated, typically by treating the cells with Wnt3a conditioned media.
 - Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
 - Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC50 value is determined by plotting the inhibitor concentration against the percentage of inhibition of Wnt signaling.

In conclusion, the experimental data robustly supports the classification of **G007-LK** as a highly potent and selective inhibitor of TNKS1 and TNKS2, with negligible activity against PARP1. This exceptional selectivity profile, validated through rigorous biochemical and cellular assays, establishes **G007-LK** as a superior tool for dissecting the specific functions of Tankyrases in normal physiology and disease.

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- To cite this document: BenchChem. [G007-LK: Unparalleled Selectivity for Tankyrase Inhibition Over PARP1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607578#validation-of-g007-lk-s-selectivity-for-tnks1-2-over-parp1]

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